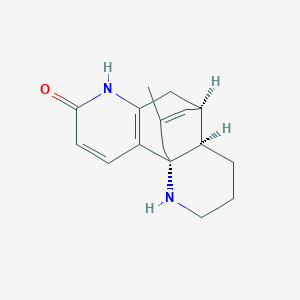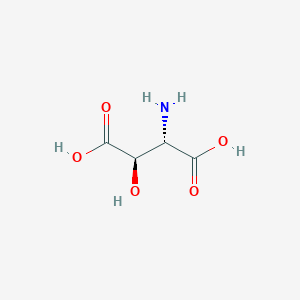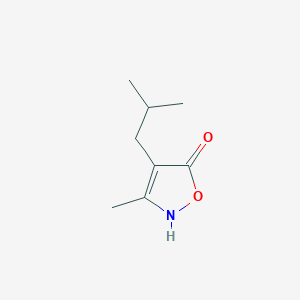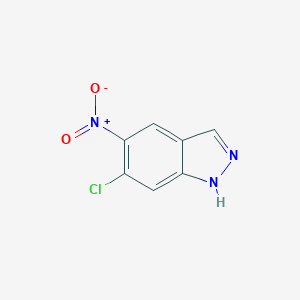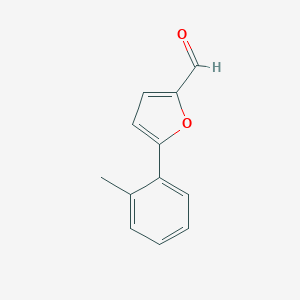
5-(2-Methylphenyl)furan-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of furan-2-carbaldehyde, including those with methylphenyl groups, typically involves strategies such as Vilsmeier formylation of mono- and di-substituted furans. This method is efficient for preparing a range of heterocyclic 2-carbaldehydes by introducing substituents at specific positions on the furan ring (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).
Molecular Structure Analysis
The molecular structure of 5-(2-Methylphenyl)furan-2-carbaldehyde and related compounds can be characterized using various spectroscopic methods. For example, vibrational spectroscopic investigations, including infrared and FT-Raman spectra, have been performed to analyze structural aspects and isomer stability (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).
Chemical Reactions and Properties
Chemical reactions involving 5-(2-Methylphenyl)furan-2-carbaldehyde include Knoevenagel condensations with compounds containing active methyl or methylene groups. These reactions have been studied under both classical conditions and microwave irradiation, leading to various derivatives useful in different applications (Gajdoš, Miklovič, & Krutošíková, 2006).
Physical Properties Analysis
The thermodynamic properties, such as the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, provide insight into the physical characteristics of 5-(2-Methylphenyl)furan-2-carbaldehyde derivatives. These properties are essential for optimizing synthesis, purification, and application processes (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).
Chemical Properties Analysis
The chemical properties of 5-(2-Methylphenyl)furan-2-carbaldehyde can be explored through reactions like the aldol condensation, which leads to the formation of electrically conductive materials. These reactions highlight the compound's potential as a building block for organic semiconductors with long-lasting stability in the presence of air and water (Kossmehl, Bischoff, & Betz, 1994).
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry and Catalysis
- Furan-2-carbaldehyde plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, making it an important compound in terms of green chemistry .
- A protocol for the one-step synthesis of the compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- The results showed that the compound was successfully synthesized and characterized .
-
Green Chemistry and Biomass Conversion
- An organic sulfonated graphitic carbon nitride is synthesized and its application has been demonstrated in the conversion of carbohydrates into furanics and related value-added products . This process involves the use of the material’s stability and acidity at elevated temperatures for cleaving carbohydrates .
- The results showed that the material could be utilized effectively for the conversion of carbohydrates into biologically important scaffolds and platform chemicals .
-
Synthesis of Polyazomethines
- A study has reported the synthesis of 5-{4-[4-(5-formylfuran-2-yl)-3-methylphenyl]-2-methylphenyl} furan-2-carbaldehyde . This compound was used in the synthesis of π-conjugated aromatic polyazomethines (OTD-1 to OTD-5) .
- The synthesis involved a redox (charging and discharging) mechanism of the polyazomethine moiety . The details of the synthesis procedure and the results are described in the referenced study .
-
Manufacture and Uses of Furan Platform Chemicals
- Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals have a wide range of applications, from fuels to plastics .
- The manufacture of these chemicals involves a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- The referenced study provides a detailed discussion on the manufacture and uses of FPCs .
-
Isotope Labeling in Organic Chemistry
- Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Since furfural can be obtained from renewable resources, the heterocycle has attracted reasonable interest in terms of green chemistry .
- Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
- A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
-
Synthesis of Thiolated Compounds
Zukünftige Richtungen
Furan derivatives, such as 5-(2-Methylphenyl)furan-2-carbaldehyde, have potential applications in various fields, including the production of biofuels and bioplastics. They can be synthesized from renewable, widely available, and inexpensive agricultural residues, making them promising candidates for the creation of green fuels and plastics .
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESOILFLKLABLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405457 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)furan-2-carbaldehyde | |
CAS RN |
110360-09-3 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

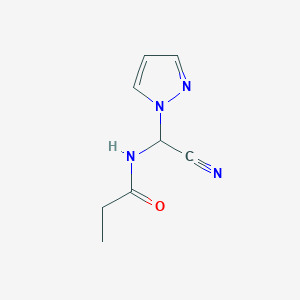
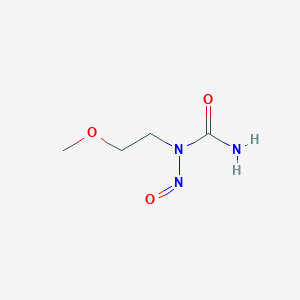
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
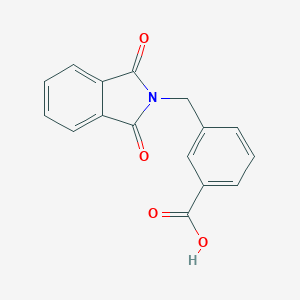
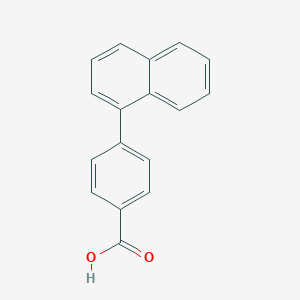
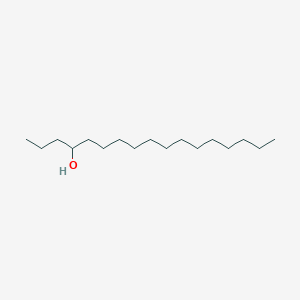
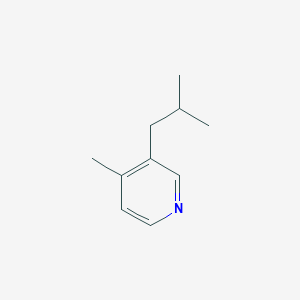
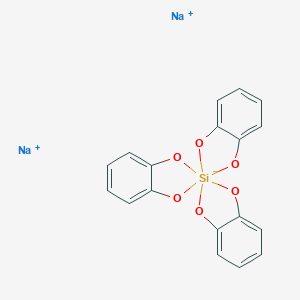
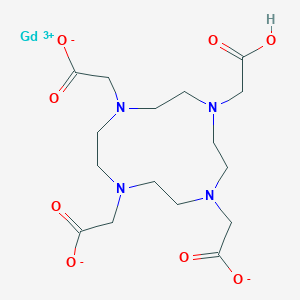
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
